molecular formula C19H19Cl2N3 B2374562 4-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-1H-indole CAS No. 334974-33-3

4-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-1H-indole

Cat. No.: B2374562
CAS No.: 334974-33-3
M. Wt: 360.28
InChI Key: VIHBJCGBKLVFOK-UHFFFAOYSA-N
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Description

4-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-1H-indole is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2,4-dichlorophenylmethyl group and an indole moiety. It is known for its versatile applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-1H-indole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-1H-indole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may introduce various functional groups onto the indole ring .

Mechanism of Action

The mechanism of action of 4-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-1H-indole is unique due to its specific substitution pattern and the presence of both piperazine and indole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3/c20-15-5-4-14(17(21)12-15)13-23-8-10-24(11-9-23)19-3-1-2-18-16(19)6-7-22-18/h1-7,12,22H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHBJCGBKLVFOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC4=C3C=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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